ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring linked via a carbonyl group to a pyridazine moiety. The pyridazine core is substituted with a methyl group at position 1 and an oxo group at position 6, while the piperazine nitrogen is functionalized with an ethyl carboxylate ester. The compound’s synthesis likely involves coupling a pyridazine-3-carbonyl chloride with a piperazine derivative, followed by esterification .
Properties
IUPAC Name |
ethyl 4-(1-methyl-6-oxopyridazine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-3-21-13(20)17-8-6-16(7-9-17)12(19)10-4-5-11(18)15(2)14-10/h4-5H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFZRPDVIBLDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of “ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazine-1-carboxylate” are currently unknown. This compound is a derivative of dihydropyridine, a class of compounds known to interact with various biological targets, including calcium channels. .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
(a) Pyridazine-Piperidine/Piperazine Derivatives
- Compound 2 from Ismail et al. (): (E)-6-Oxo-1-aryl-4-(2-N-piperidinyl)vinyl-1,6-dihydropyridazine-5-carbonitrile
- Key Differences :
- Replaces the piperazine-ethyl carboxylate with a piperidinyl-vinyl group.
- The pyridazine core retains the 6-oxo group but introduces a nitrile at position 3.
(b) Fused Pyridazine Systems
- Compound 11 (Ismail et al.): N-Aminopyrido[3,4-d]pyridazine Key Differences:
- Features a fused pyrido[3,4-d]pyridazine system instead of a monocyclic pyridazine.
- Lacks the piperazine-carboxylate substituent, replacing it with an amino group. Implications: The fused ring system enhances planar rigidity, which could improve stacking interactions in crystallographic packing but reduce solubility compared to the target compound .
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
The 6-oxo group and piperazine N-H in the target compound participate in hydrogen-bonding networks, as described by Bernstein et al. (). These interactions likely stabilize crystal lattices, similar to patterns observed in related pyridazine derivatives. In contrast, compounds with non-polar substituents (e.g., chloroaryl groups) exhibit weaker intermolecular forces, leading to lower melting points .
Hypothetical Data Table: Key Properties of Analogues
Research Findings and Implications
- Solubility : The ethyl carboxylate enhances aqueous solubility compared to aryl or nitrile-substituted analogues, critical for bioavailability .
- Target Binding : The 6-oxo group’s hydrogen-bonding capability may improve affinity for enzymatic active sites, as seen in kinase inhibitors .
- Crystallography : Structural validation via SHELX () and ORTEP () ensures accuracy in conformational analysis, aiding drug design .
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